molecular formula C18H21N3O4S B4708400 2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide

2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide

Cat. No. B4708400
M. Wt: 375.4 g/mol
InChI Key: YIQFQHGOUQIAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have shown great potential in the field of cancer research due to their ability to modulate gene expression and induce cell differentiation. MS-275 is a potent inhibitor of class I HDACs and has been extensively studied for its anticancer properties.

Mechanism of Action

2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide exerts its anticancer effects by inhibiting class I HDACs, which leads to the accumulation of acetylated histones and the modulation of gene expression. This modulation of gene expression leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces the acetylation of histones, which leads to changes in gene expression. This compound has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In addition, this compound has been shown to inhibit the activity of transcription factors that are involved in cancer progression. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide is its potent anticancer properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of this compound is its toxicity. It has been shown to cause dose-dependent toxicity in normal cells, which limits its use in clinical settings.

Future Directions

For the study of 2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide include the development of more potent and selective HDAC inhibitors. The identification of biomarkers that can predict the response of cancer cells to this compound is also an area of interest. In addition, the combination of this compound with other anticancer agents is an area of active research. The use of this compound in the treatment of other diseases such as HIV, sickle cell anemia, and neurodegenerative disorders is also an area of interest. Finally, the development of more efficient synthesis methods for this compound is an area of active research.

Scientific Research Applications

2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential in the treatment of other diseases such as HIV, sickle cell anemia, and neurodegenerative disorders.

properties

IUPAC Name

2-[2-(N-methylsulfonylanilino)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-16(21(26(2,24)25)13-9-5-4-6-10-13)18(23)20-15-12-8-7-11-14(15)17(19)22/h4-12,16H,3H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQFQHGOUQIAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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